

# Application Notes and Protocols for DNA Extraction using Phenol-Chloroform

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## Compound of Interest

Compound Name: Chloroform

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## Introduction

Phenol-**chloroform** extraction is a well-established and cost-effective method for purifying DNA from a variety of biological samples, including cells and tissues.[1][2] This liquid-liquid extraction technique separates nucleic acids from proteins and lipids based on their differential solubilities in a phenol-**chloroform**-water mixture.[3] The procedure consistently yields high-quality, high-molecular-weight DNA suitable for downstream applications such as PCR, RFLP, and cloning.[3][4]

The principle of this method lies in the partitioning of molecules between two immiscible liquid phases.[5] When a cell lysate is mixed with a phenol-**chloroform** solution, denatured proteins are partitioned into the organic phenol phase, lipids are solubilized in the **chloroform**, and the nucleic acids remain in the upper aqueous phase.[3][6] Centrifugation accelerates the separation of these phases, allowing for the easy collection of the DNA-containing aqueous layer.[5] Subsequent precipitation with ethanol or isopropanol concentrates the purified DNA.[5]

## Key Reagents and Their Functions

Reagent	Function
Lysis Buffer (containing SDS and Proteinase K)	Disrupts cell membranes and nuclear envelopes to release cellular contents. SDS denatures proteins, while Proteinase K digests them.[5]
Phenol (pH 8.0)	Denatures proteins and separates them from the aqueous phase. The pH is critical; an acidic pH will cause DNA to partition into the organic phase.[6][7]
Chloroform	Increases the density of the organic phase, facilitating a sharp interface between the aqueous and organic layers and preventing phase inversion. It also helps to remove lipids.[4][6][8]
Isoamyl Alcohol	Acts as an anti-foaming agent.[4][8]
Ethanol or Isopropanol	Precipitates DNA from the aqueous solution.[5]
70% Ethanol	Washes the DNA pellet to remove residual salts and other impurities.[9]
TE Buffer or Nuclease-Free Water	Resuspends and stores the purified DNA pellet.[1]
Ammonium Acetate	A salt that aids in the precipitation of DNA.[9]
Glycogen	Acts as a carrier to aid in the precipitation and visualization of small amounts of DNA.[9]

## Experimental Protocol

This protocol provides a general guideline for DNA extraction from cultured cells. Adjustments may be necessary for different sample types.

### 1. Cell Lysis

- Start with a pellet of cultured cells (e.g., from an overnight culture).[5]

- Resuspend the cell pellet in an appropriate volume of Lysis Buffer (e.g., TE buffer with SDS and Proteinase K).[\[1\]](#)[\[2\]](#)
- Incubate the mixture at an elevated temperature (e.g., 37°C to 55°C) for 1-2 hours, or until the solution is clear, to ensure complete cell lysis and protein digestion.[\[1\]](#)[\[5\]](#)

## 2. Phenol-**Chloroform** Extraction

- Cool the lysate to room temperature.
- Add an equal volume of phenol:**chloroform**:isoamyl alcohol (25:24:1, v/v).[\[1\]](#)[\[9\]](#)
- Mix vigorously by vortexing or inverting the tube for at least one minute to form an emulsion.[\[6\]](#)[\[9\]](#)
- Centrifuge the mixture to separate the phases.[\[1\]](#)

## 3. Phase Separation and Aqueous Phase Collection

- After centrifugation, three distinct layers will be visible: a lower organic phase (phenol-**chloroform**), a middle interface containing denatured proteins, and an upper aqueous phase containing the DNA.[\[5\]](#)[\[6\]](#)
- Carefully aspirate the upper aqueous phase using a pipette and transfer it to a new, clean tube. Be cautious not to disturb the interface or carry over any of the phenol phase, as this will contaminate the DNA sample.[\[1\]](#)[\[10\]](#)

## 4. **Chloroform** Extraction (Optional but Recommended)

- To remove any residual phenol, add an equal volume of **chloroform**:isoamyl alcohol (24:1, v/v) to the collected aqueous phase.[\[6\]](#)
- Mix and centrifuge as in the previous step.
- Transfer the upper aqueous phase to a new tube.[\[5\]](#)

## 5. DNA Precipitation

- Add 1/10th volume of a salt solution (e.g., 3 M Sodium Acetate, pH 5.2 or 7.5 M Ammonium Acetate) to the aqueous phase and mix gently.[9][11]
- Add 2 to 2.5 volumes of ice-cold 100% ethanol or an equal volume of isopropanol.[5][12]
- Mix by inverting the tube until a white, thread-like precipitate of DNA becomes visible.[11]
- Incubate at -20°C for at least 30 minutes to overnight to facilitate precipitation.[1][9]

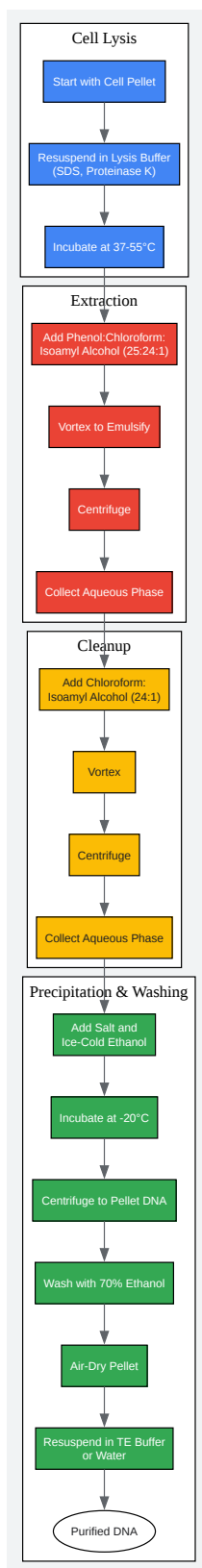
#### 6. DNA Pellet Washing and Resuspension

- Centrifuge at high speed to pellet the precipitated DNA.[1][9]
- Carefully decant the supernatant without disturbing the pellet.
- Wash the DNA pellet by adding 70% ethanol and centrifuging again. This step removes residual salts.[5][9]
- Remove the 70% ethanol and air-dry the pellet briefly to evaporate any remaining alcohol.[1][9]
- Resuspend the dried DNA pellet in a suitable volume of TE buffer or nuclease-free water.[1]

## Quantitative Parameters

Step	Parameter	Typical Value/Range
Cell Lysis	Incubation Temperature	37°C - 55°C[1][5]
Incubation Time	1 - 2 hours[1][5]	
Phenol-Chloroform Extraction	Centrifugation Speed	14,000 - 16,000 x g[1][6][9]
Centrifugation Time	1 - 5 minutes[1][6]	
Centrifugation Temperature	Room Temperature or 4°C[6][11]	
DNA Precipitation	Ethanol Volume	2 - 2.5 volumes[5]
Incubation Temperature	-20°C[1][9]	
Incubation Time	30 minutes to overnight[1][5]	
Centrifugation Speed	≥12,000 x g[4][9]	
Centrifugation Time	15 - 30 minutes[5][9]	
Centrifugation Temperature	4°C[1][9]	
DNA Washing	Ethanol Concentration	70%[5][9]
Centrifugation Speed	≥12,000 x g[5]	
Centrifugation Time	2 - 15 minutes[5]	

## Experimental Workflow



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Caption: Workflow of DNA extraction using the phenol-**chloroform** method.

## Safety Precautions

Phenol and **chloroform** are hazardous chemicals and should be handled with extreme care in a chemical fume hood.[9][13] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[9] Phenol can cause severe chemical burns, and **chloroform** is a suspected carcinogen.[9] Dispose of all chemical waste according to institutional guidelines.

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- To cite this document: BenchChem. [Application Notes and Protocols for DNA Extraction using Phenol-Chloroform]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b151607#protocol-for-dna-extraction-using-phenol-chloroform>]

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